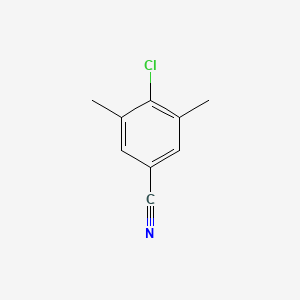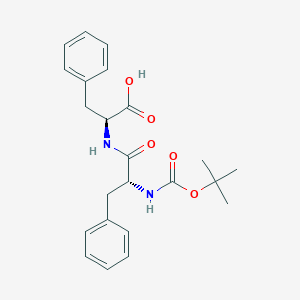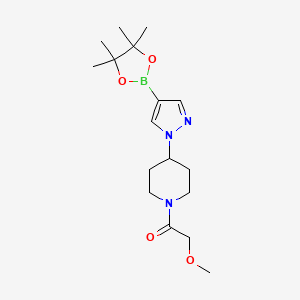
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride is a chemical compound characterized by the presence of a hydrazinylmethyl group and a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)pyridine, which is commercially available or can be synthesized through known methods.
Hydrazinylmethylation: The introduction of the hydrazinylmethyl group is achieved by reacting 2-(trifluoromethyl)pyridine with formaldehyde and hydrazine hydrate under acidic conditions. This reaction forms the hydrazinylmethyl derivative.
Purification: The crude product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain product consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The hydrazinyl group can form covalent bonds with enzyme active sites, providing insights into enzyme mechanisms and potential drug targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties contribute to the design of new pesticides and advanced materials with improved performance characteristics.
Mecanismo De Acción
The mechanism of action of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the hydrazinylmethyl group, making it less versatile in chemical reactions.
5-(Aminomethyl)-2-(trifluoromethyl)pyridine: Similar structure but with an aminomethyl group instead of hydrazinylmethyl, affecting its reactivity and applications.
5-(Hydrazinylmethyl)-2-methylpyridine:
Uniqueness
5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine dihydrochloride is unique due to the combination of the hydrazinylmethyl and trifluoromethyl groups. This combination imparts distinct chemical reactivity and enhances its potential for diverse applications in various fields of research and industry.
Propiedades
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)6-2-1-5(3-12-6)4-13-11;;/h1-3,13H,4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOBBFDMBBEDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNN)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-6-nitrofuro[3,2-b]pyridine](/img/structure/B8259839.png)



![5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B8259861.png)



![4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B8259910.png)

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B8259921.png)



